

Fenothiocarb: A Technical Overview of its Chemical Properties, Synthesis, and Biological Interactions

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Compound of Interest

Compound Name: *Fenothiocarb*

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Abstract

Fenothiocarb is a thiocarbamate acaricide effective against the eggs and juvenile stages of various spider mites. This technical guide provides an in-depth overview of **Fenothiocarb**, including its chemical identity, physicochemical properties, synthesis, and mechanism of action. Detailed experimental protocols for degradation studies and its biological interaction with acetylcholinesterase are also presented.

Chemical Identity and Properties

Fenothiocarb is chemically known as S-(4-phenoxybutyl) N,N-dimethylcarbamothioate or S-(4-phenoxybutyl) dimethylcarbamothioate according to IUPAC nomenclature.[1][2] Its chemical formula is C₁₃H₁₉NO₂S.[1][2]

Table 1: Chemical Identifiers for **Fenothiocarb**

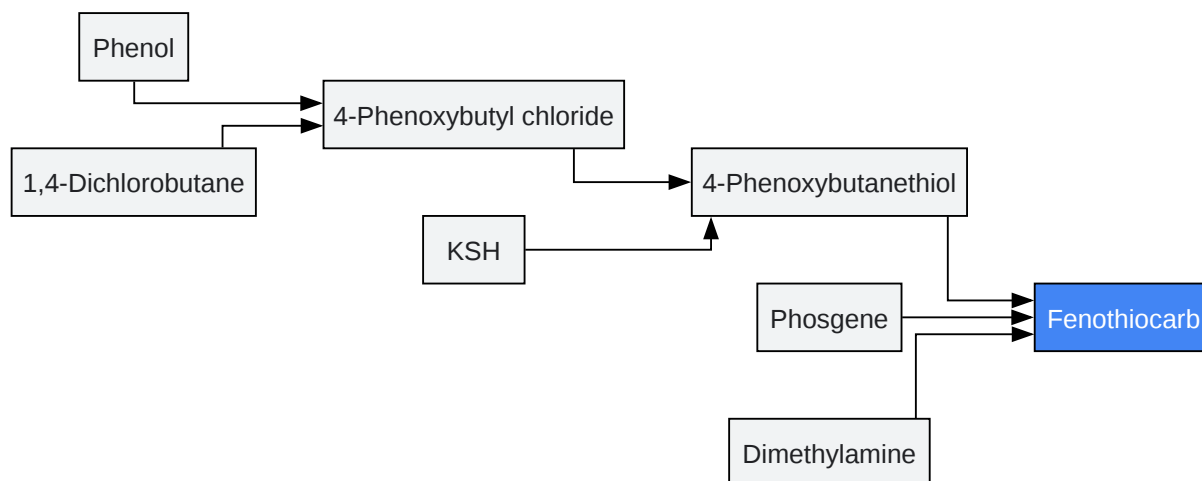
Identifier	Value
IUPAC Name	S-(4-phenoxybutyl) N,N-dimethylcarbamothioate[2]
Chemical Formula	C13H19NO2S
CAS Registry Number	62850-32-2
Molecular Weight	253.36 g/mol
Synonyms	Phenothiocarb, Panocon, KCO-3001

Table 2: Physicochemical Properties of **Fenothiocarb**

Property	Value
Physical State	White crystalline solid
Melting Point	40-41 °C
Boiling Point	155 °C at 2.67 Pa
Vapor Pressure	0.166 x 10 ⁻³ Pa (20 °C)
Solubility	Soluble in acetone, methanol, ethanol, cyclohexanone, xylene; Insoluble in water
Stability	Stable to heat and acid; slightly unstable to light and alkali

Synthesis of Fenothiocarb

The synthesis of **Fenothiocarb** involves a multi-step process. A general synthetic pathway is outlined below.



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Caption: General synthesis pathway for **Fenothiocarb**.

Experimental Protocol: Synthesis of Fenothiocarb

This protocol describes a general laboratory-scale synthesis of **Fenothiocarb**.

Step 1: Synthesis of 4-Phenoxybutyl chloride

- In a reaction vessel, dissolve phenol in a suitable solvent such as acetone.
- Add a base, for example, potassium carbonate.
- While stirring, add 1,4-dichlorobutane to the mixture.
- Heat the mixture under reflux for several hours.
- After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the resulting 4-phenoxybutyl chloride by vacuum distillation.

Step 2: Synthesis of 4-Phenoxybutanethiol

- React 4-phenoxybutyl chloride with a sulfur source, such as potassium hydrosulfide (KSH), in a polar aprotic solvent like dimethylformamide (DMF).
- Stir the reaction mixture at room temperature for several hours.
- After the reaction, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thiol.

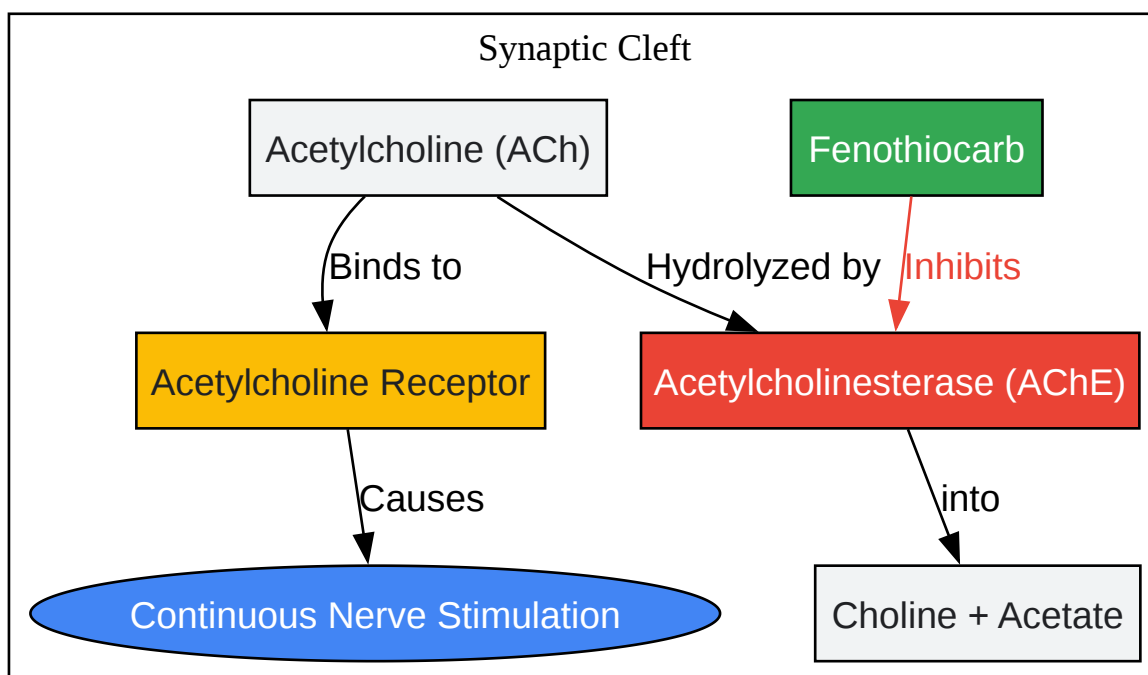
Step 3: Synthesis of **Fenothiocarb**

- Dissolve the 4-phenoxybutanethiol in an inert solvent (e.g., toluene).
- In a separate vessel, prepare dimethylcarbamoyl chloride by reacting phosgene with dimethylamine.
- Add the dimethylcarbamoyl chloride dropwise to the solution of 4-phenoxybutanethiol in the presence of a base (e.g., triethylamine) to neutralize the HCl formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- After the reaction is complete, wash the reaction mixture with water and brine.
- Dry the organic phase over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
- Purify the crude **Fenothiocarb** by recrystallization or column chromatography.

Mechanism of Action: Acetylcholinesterase Inhibition

Fenothiocarb, like other carbamate pesticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system of insects and

mammals, responsible for the breakdown of the neurotransmitter acetylcholine (ACh).



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Caption: Mechanism of acetylcholinesterase inhibition by **Fenothiocarb**.

By inhibiting AChE, **Fenothiocarb** leads to an accumulation of acetylcholine in the synaptic cleft. This results in the continuous stimulation of acetylcholine receptors, leading to uncontrolled nerve firing, paralysis, and ultimately the death of the target pest.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common in vitro method to determine the inhibitory effect of **Fenothiocarb** on AChE activity.

Materials:

- Acetylcholinesterase (AChE) solution
- Acetylthiocholine iodide (ATCI) substrate solution

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
- Phosphate buffer (pH 8.0)
- **Fenothiocarb** solutions of varying concentrations
- 96-well microplate
- Microplate reader

Procedure:

- Prepare a series of dilutions of **Fenothiocarb** in phosphate buffer.
- In a 96-well plate, add the following to each well:
 - Phosphate buffer
 - DTNB solution
 - **Fenothiocarb** solution (or buffer for control)
 - AChE solution
- Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the ATCl substrate solution to each well.
- Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every minute) for a set duration.
- The rate of the reaction is determined by the change in absorbance over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
- Calculate the percentage of AChE inhibition for each concentration of **Fenothiocarb** compared to the control (no inhibitor).

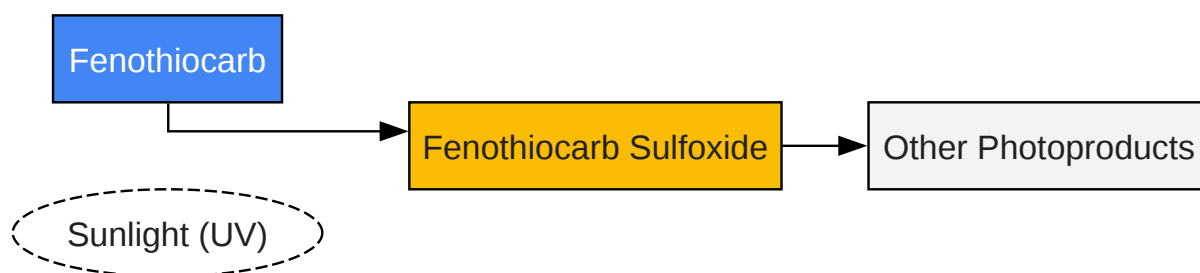
- The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Degradation of Fenothiocarb

Fenothiocarb is susceptible to degradation in the environment through processes such as photodegradation and microbial degradation in the soil.

Photodegradation

Fenothiocarb is slowly decomposed by sunlight. The primary photochemical reaction appears to be the oxidation of the sulfur atom to form its sulfoxide.



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Caption: Simplified photodegradation pathway of **Fenothiocarb**.

Experimental Protocol: Photodegradation Study

This protocol describes a laboratory experiment to study the photodegradation of **Fenothiocarb** on a solid surface.

Materials:

- **Fenothiocarb** standard solution
- Silica gel thin-layer chromatography (TLC) plates
- A suitable solvent system for TLC development

- A light source that simulates sunlight (e.g., a xenon lamp)
- UV-Vis spectrophotometer or HPLC for quantification

Procedure:

- Apply a known amount of **Fenothiocarb** solution as a spot or a band onto a silica gel TLC plate.
- Allow the solvent to evaporate completely.
- Expose the TLC plate to the light source for a defined period. A control plate should be kept in the dark under the same temperature and humidity conditions.
- At various time intervals, remove the plate (or a portion of it) and extract the remaining **Fenothiocarb** and its degradation products using a suitable solvent.
- Analyze the extract using an appropriate analytical technique (e.g., HPLC-UV or GC-MS) to identify and quantify the parent compound and its photoproducts.
- The degradation rate and half-life (DT50) of **Fenothiocarb** under the specific light conditions can be calculated from the data obtained.

Soil Degradation

In soil, **Fenothiocarb** degradation is more rapid under upland (aerobic) conditions compared to flooded (anaerobic) conditions. The main degradation pathways involve the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone, as well as hydrolysis.

Experimental Protocol: Soil Degradation Study

This protocol outlines a laboratory incubation study to assess the degradation of **Fenothiocarb** in soil.

Materials:

- Fresh soil samples, sieved to remove large debris.

- **Fenothiocarb** solution of a known concentration.
- Incubation containers (e.g., glass jars).
- A controlled environment chamber or incubator.
- Solvents for extraction.
- Analytical instrumentation (e.g., GC-MS or LC-MS/MS) for analysis.

Procedure:

- Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
- Treat a known mass of soil with the **Fenothiocarb** solution to achieve a desired concentration. Ensure homogenous mixing.
- Adjust the moisture content of the soil to a specific level (e.g., 60% of water-holding capacity).
- Place the treated soil into incubation containers. A set of control samples with untreated soil should also be prepared.
- Incubate the containers in the dark at a constant temperature (e.g., 20-25°C).
- At regular time intervals, collect soil samples from the containers.
- Extract the **Fenothiocarb** and its metabolites from the soil samples using an appropriate solvent extraction method (e.g., sonication or accelerated solvent extraction).
- Clean up the extract if necessary to remove interfering substances.
- Analyze the extracts using a suitable analytical method to quantify the concentration of the parent compound and its degradation products over time.
- The degradation kinetics (e.g., first-order rate constant) and the half-life (DT50) of **Fenothiocarb** in the soil can be determined from the concentration-time data.

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References

- 1. dl.ndl.go.jp [dl.ndl.go.jp]
- 2. researchgate.net [researchgate.net]
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